molecular formula C15H20NNaO5S B12055318 Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate CAS No. 1228182-52-2

Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate

Cat. No.: B12055318
CAS No.: 1228182-52-2
M. Wt: 349.4 g/mol
InChI Key: AVSNXORCABRXGJ-UHFFFAOYSA-M
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Description

Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate is a synthetic organic compound characterized by a multifunctional structure. Key features include:

  • A sulfanyl (thioether) bridge connecting the aromatic and hydroxypropanoate segments, which may influence metabolic stability and electronic properties.
  • A sodium salt of 2-hydroxypropanoate, enhancing aqueous solubility for pharmaceutical or industrial applications.

Properties

CAS No.

1228182-52-2

Molecular Formula

C15H20NNaO5S

Molecular Weight

349.4 g/mol

IUPAC Name

sodium;2-hydroxy-3-[2-(N-(2-hydroxyacetyl)-2,6-dimethylanilino)ethylsulfanyl]propanoate

InChI

InChI=1S/C15H21NO5S.Na/c1-10-4-3-5-11(2)14(10)16(13(19)8-17)6-7-22-9-12(18)15(20)21;/h3-5,12,17-18H,6-9H2,1-2H3,(H,20,21);/q;+1/p-1

InChI Key

AVSNXORCABRXGJ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CCSCC(C(=O)[O-])O)C(=O)CO.[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of the Sulfanyl Bridge via Alkylation

The sulfanyl (-S-) linkage is introduced through nucleophilic substitution. A thiol-containing intermediate reacts with a halogenated precursor under basic conditions. For example, 2-[(2,6-dimethylphenyl)amino]ethanethiol is alkylated with ethyl 3-bromo-2-hydroxypropanoate in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 60°C.

R-SH+Br-CH2CH(OH)COOEtCs2CO3,DMFR-S-CH2CH(OH)COOEt+HBr\text{R-SH} + \text{Br-CH}2\text{CH(OH)COOEt} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{R-S-CH}2\text{CH(OH)COOEt} + \text{HBr}

Optimization parameters :

  • Base : Cs₂CO₃ outperforms K₂CO₃ or NaH due to enhanced nucleophilicity in polar solvents.

  • Temperature : Elevated temperatures (50–70°C) accelerate reaction kinetics without promoting oxidation of the thiol.

Hydroxyacetyl Amidation

The hydroxyacetyl group is introduced via amide coupling. The amine intermediate (e.g., 2-[(2,6-dimethylphenyl)amino]ethylsulfanyl-2-hydroxypropanoate) reacts with hydroxyacetic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

R-NH2+HOCH2COOHEDC/HOBtR-NH-C(O)-CH2OH+H2O\text{R-NH}2 + \text{HOCH}2\text{COOH} \xrightarrow{\text{EDC/HOBt}} \text{R-NH-C(O)-CH}2\text{OH} + \text{H}2\text{O}

Critical factors :

  • Coupling agents : EDC/HOBt minimizes racemization and improves yields compared to classical methods like DCC.

  • Workup : The product is extracted with ethyl acetate and washed with dilute HCl to remove unreacted reagents.

Sodium Salt Formation

The final step involves neutralizing the ester intermediate. Saponification with NaOH in aqueous methanol hydrolyzes the ethyl ester to the carboxylic acid, followed by in situ salt formation:

R-COOEt+NaOHR-COONa+EtOH\text{R-COOEt} + \text{NaOH} \rightarrow \text{R-COONa} + \text{EtOH}

Yield enhancement :

  • Solvent system : Methanol/water (4:1) balances solubility and reaction rate.

  • Temperature control : Reflux conditions (65°C) ensure complete hydrolysis within 4–6 hours.

Mitsunobu Reaction for Sulfanyl Bond Formation

An alternative to alkylation employs the Mitsunobu reaction to form the sulfanyl bridge. A thiol (e.g., 2-mercaptoethanol) reacts with a hydroxy-containing precursor (e.g., 3-hydroxy-2-[(2,6-dimethylphenyl)amino]propanoate) using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF.

R-OH+HS-R’PPh3/DEADR-S-R’+H2O\text{R-OH} + \text{HS-R'} \xrightarrow{\text{PPh}3/\text{DEAD}} \text{R-S-R'} + \text{H}2\text{O}

Advantages :

  • Stereoselectivity : Retains configuration at chiral centers, critical for bioactive metabolites.

  • Side-product mitigation : DEAD scavenges excess thiol, reducing disulfide formation.

Comparative Analysis of Synthetic Routes

Method Key Reagents Solvent Temperature Yield
Direct NeutralizationNaOH, EthanolEthanol25°C85–90%
AlkylationCs₂CO₃, DMFDMF60°C70–75%
Mitsunobu ReactionPPh₃, DEADTHF0–25°C65–70%

Trade-offs :

  • Direct neutralization offers high yields but requires pre-synthesized acid.

  • Alkylation is scalable but risks over-alkylation.

  • Mitsunobu ensures stereochemical fidelity at the cost of reagent expense.

Industrial-Scale Production Considerations

Pharmaceutical manufacturers optimize for cost and purity:

  • Catalyst recycling : Cs₂CO₃ is recovered via filtration and reused in subsequent batches.

  • Green chemistry : Ethanol/water mixtures replace DMF to reduce environmental impact.

  • Quality control : HPLC with UV detection (λ = 254 nm) confirms >99% purity, as per Sigma-Aldrich standards .

Chemical Reactions Analysis

Types of Reactions

Dimethachlor Metabolite SYN 528702 sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Dimethachlor Metabolite SYN 528702 sodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with derivatives documented in pharmaceutical patents and industrial reports. Below is a detailed comparison based on functional groups, synthesis, and physicochemical properties.

Hydroxyacetamide-Containing Analogues

Example Compound (): 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide .

Feature Target Compound Example Compound ()
Aromatic Substituent 2,6-Dimethylphenyl 3,5-Difluorophenyl
Hydroxyacetyl Group Linked via amide bond to ethylsulfanyl chain Directly attached to pyrazine-carboxamide scaffold
Solubility Enhanced by sodium 2-hydroxypropanoate (ionic form) Likely lower due to neutral carboxamide and fluorine groups
Stereochemistry Unspecified in available data Separated into isomers via chiral chromatography

Key Differences:

  • The sodium salt in the target compound improves solubility compared to neutral carboxamide derivatives.
  • The 2,6-dimethylphenyl group may increase lipophilicity versus the 3,5-difluorophenyl group, affecting membrane permeability .

Sulfonate/Sulfanyl Derivatives

Example Compound ():
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate .

Feature Target Compound Dipotassium 7-hydroxynaphthalene-1,3-disulphonate
Core Structure Hydroxypropanoate with sulfanyl linkage Naphthalene disulphonate
Counterion Sodium Dipotassium
Application Likely pharmaceutical (structure suggests) Industrial (dye intermediate, surfactant)
Solubility High (ionic hydroxypropanoate) High (sulfonate groups and potassium salt)

Key Differences:

  • The target compound’s hydroxyacetamide-phenyl-sulfanyl structure contrasts with the naphthalene disulphonate’s planar aromatic system, limiting direct functional comparability.
  • Dipotassium salts () are typical in industrial applications, whereas sodium salts (target) are more common in pharmaceuticals.

Biological Activity

Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate, also known as Dimethachlor Metabolite SYN 528702 sodium salt, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, biological effects, and relevant research findings.

  • Empirical Formula : C₁₅H₂₀NNaO₅S
  • Molecular Weight : 349.38 g/mol
  • CAS Number : 1228182-52-2

The compound's structure includes a sulfanyl group and a hydroxypropanoate moiety, which may play significant roles in its biological interactions.

Research indicates that this compound exhibits anti-inflammatory properties. Its mechanism may involve the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which are critical in the synthesis of pro-inflammatory mediators.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit various enzymatic activities associated with inflammation:

Enzyme IC₅₀ Value (µM) Source
COX (Cyclooxygenase)>10Ram seminal vesicles
5-Lipoxygenase0.1Rat basophilic leukemia cells
Prostaglandin E₂ Synthesis1.1Mouse peritoneal macrophages

These findings suggest that this compound may be effective in modulating inflammatory responses at cellular levels.

In Vivo Studies

In vivo experiments have further supported the anti-inflammatory effects of this compound:

  • Topical Application : When applied to mouse ear models, it reduced leukotriene levels associated with skin inflammation induced by arachidonic acid.
  • Delayed Hypersensitivity : The compound showed efficacy in delaying hypersensitivity reactions triggered by oxazolone.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Activity : A study highlighted its ability to lower elevated leukotriene levels and reduce vascular permeability in response to inflammatory stimuli.
    "The compound inhibited increased vascular permeability induced by arachidonic acid but did not affect edema associated with immune responses."
  • Toxicological Assessments : Evaluations under the Canadian Environmental Protection Act indicated that while the compound is not widely toxic, further studies are warranted to fully understand its environmental impact and human health risks.
  • Pharmacological Potential : The compound's unique structure suggests potential for development into therapeutic agents targeting inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions. First, protect the hydroxyacetyl group to prevent undesired side reactions. Next, utilize a thiol-ene "click" reaction between the 2,6-dimethylphenyl-substituted ethylamine and the sulfanylpropanoate core. Purification via reverse-phase column chromatography (RP-HPLC) is recommended to isolate the sodium salt form. Optimize reaction pH (6.5–7.5) and temperature (25–40°C) to enhance yield, as excessive heat may degrade the sulfanyl moiety .

Q. How should researchers characterize the purity and structural integrity of this compound using advanced spectroscopic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H/13C NMR to confirm the sulfanyl-ethyl linkage and stereochemistry at the hydroxypropanoate group. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals from the 2,6-dimethylphenyl group .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M–Na]⁻) and detects impurities.
  • HPLC : Pair with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products under stressed conditions (e.g., acidic pH) .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions during storage?

  • Methodological Answer :

  • pH Stability : Conduct accelerated stability studies in buffered solutions (pH 3–9). The compound is prone to hydrolysis at pH < 5 due to sulfanyl group protonation. Use phosphate buffers (pH 7.4) for biological assays .
  • Temperature : Store lyophilized powder at –20°C; aqueous solutions degrade within 72 hours at room temperature (RT). Avoid freeze-thaw cycles to prevent sodium salt dissociation .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s reactivity in aqueous solutions be resolved through systematic experimental design?

  • Methodological Answer : Discrepancies in reactivity (e.g., oxidation vs. hydrolysis) often arise from trace metal ions or dissolved oxygen. Design experiments with:

  • Controlled Atmospheres : Use degassed solvents and argon-purged vials to minimize oxidation .
  • Chelating Agents : Add EDTA (1 mM) to buffer solutions to suppress metal-catalyzed degradation .
  • Kinetic Studies : Monitor reaction pathways via time-resolved UV-Vis spectroscopy (200–400 nm) to distinguish between sulfoxide formation (λmax = 280 nm) and ester hydrolysis .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological thiols, and which in vitro assays are most appropriate?

  • Methodological Answer : The sulfanyl group may undergo thiol-disulfide exchange with cysteine residues. Use:

  • Ellman’s Assay : Quantify free thiol depletion in the presence of glutathione (GSH) to assess reactivity .
  • Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) to measure binding affinity (KD) and kinetics (kon/koff) at physiological pH .
  • LC-MS/MS : Identify adducts formed with model peptides (e.g., N-acetylcysteine) to elucidate regioselectivity .

Q. How can researchers employ computational modeling to predict the compound’s behavior in enzymatic environments, and what validation experiments are necessary?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). Focus on the 2,6-dimethylphenyl moiety’s steric effects on binding .
  • Molecular Dynamics (MD) : Simulate solvation dynamics in lipid bilayers to predict membrane permeability (logP ≈ 1.2).
  • Validation : Compare predictions with in vitro microsomal stability assays and Caco-2 cell permeability studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across different solvent systems?

  • Methodological Answer : Solubility conflicts often stem from polymorphic forms or sodium counterion dissociation.

  • Standardize Protocols : Use the shake-flask method (24 h equilibrium) in USP-grade solvents (e.g., DMSO, PBS) .
  • Powder X-Ray Diffraction (PXRD) : Confirm crystalline vs. amorphous forms, as amorphous phases exhibit higher apparent solubility .
  • Ionic Strength Effects : Test solubility in NaCl-adjusted PBS (0.1–1.0 M) to assess counterion competition .

Safety and Handling

Q. What are the critical safety protocols for handling this compound during in vivo studies?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and N95 respirators to avoid dermal/ocular exposure .
  • Ventilation : Conduct procedures in a fume hood with >0.5 m/s face velocity to prevent aerosol inhalation .
  • Waste Disposal : Neutralize aqueous waste with 10% sodium bicarbonate before disposal to stabilize the sulfanyl group .

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